molecular formula C11H13N3O2S B8738243 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B8738243
M. Wt: 251.31 g/mol
InChI Key: HVWCNSDENPGPRD-UHFFFAOYSA-N
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Description

1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydrobenzothiazole derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    2-Amino-6-methoxybenzothiazole: Shares the benzothiazole core but differs in functional groups.

    6-Methoxybenzothiazole: Lacks the urea moiety, leading to different biological activities.

    1-Ethyl-3-(1,3-benzothiazol-2-yl)urea: Similar structure but without the methoxy group.

Uniqueness: 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the methoxy and urea functional groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

1-ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C11H13N3O2S/c1-3-12-10(15)14-11-13-8-5-4-7(16-2)6-9(8)17-11/h4-6H,3H2,1-2H3,(H2,12,13,14,15)

InChI Key

HVWCNSDENPGPRD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methoxy-1,3-benzothiazol-2-amine (5.00 g, 27.74 mmol) was dissolved in anhydrous DMSO (20 mL) and triethylamine (15.50 mL, 110.97 mmol) followed by ethyl isocyanate (4.39 mL, 55.49 mmol). The mixture was stirred at rt under N2 for 4 h then quenched with water (˜200 mL) and stirred for 1 h. A white solid formed, was collected by filtration, rinsed with water then washed with acetone (100 mL) and the filtrate collected separately to the aqueous filtrate. The solid was partially soluble in acetone so the filtrate was concentrated to dryness under reduced pressure and combined with the solid collected by filtration to obtain the desired compound as a white solid, 6.27 g (90%). m/z: 251.96 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
4.39 mL
Type
reactant
Reaction Step Three

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